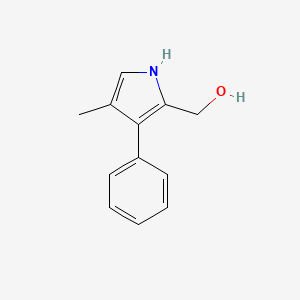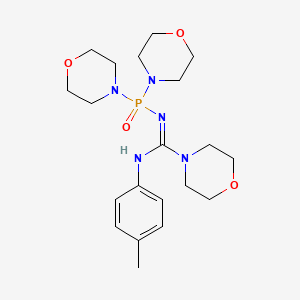
N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is a complex organic compound that features a morpholine ring, a phosphoryl group, and a p-tolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide typically involves multi-step organic reactions. The starting materials might include morpholine, p-toluidine, and phosphoryl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions to maximize yield and minimize by-products is crucial for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphoryl derivative, while reduction could produce a simpler amine compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound might be explored for its biological activity, including potential pharmaceutical applications.
Medicine: Research could investigate its use as a drug candidate or as a component in drug delivery systems.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other morpholine derivatives, phosphoryl-containing compounds, and p-tolyl-substituted molecules. Examples could be:
- N-(p-tolyl)morpholine-4-carboximidamide
- Dimorpholinophosphoryl derivatives
- Other morpholine-based carboximidamides
Uniqueness
N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its uniqueness lies in the potential synergistic effects of these groups, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
302904-44-5 |
|---|---|
Formule moléculaire |
C20H32N5O4P |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N'-dimorpholin-4-ylphosphoryl-N-(4-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C20H32N5O4P/c1-18-2-4-19(5-3-18)21-20(23-6-12-27-13-7-23)22-30(26,24-8-14-28-15-9-24)25-10-16-29-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |
Clé InChI |
OOARWRKQUSHXLQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


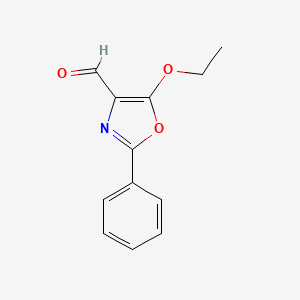
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)

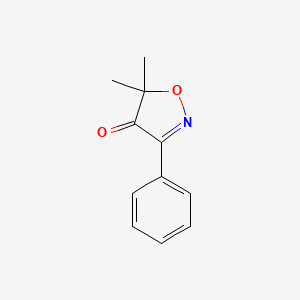


![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
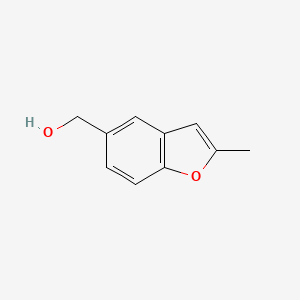
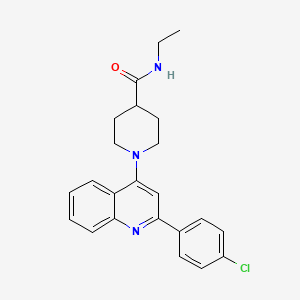


![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)
